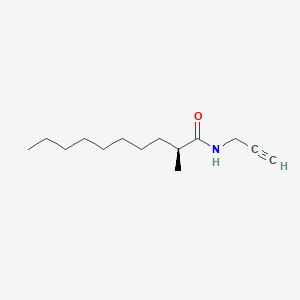

(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide

Description

Structure

3D Structure

Properties

CAS No. |

671233-30-0 |

|---|---|

Molecular Formula |

C14H25NO |

Molecular Weight |

223.35 g/mol |

IUPAC Name |

(2S)-2-methyl-N-prop-2-ynyldecanamide |

InChI |

InChI=1S/C14H25NO/c1-4-6-7-8-9-10-11-13(3)14(16)15-12-5-2/h2,13H,4,6-12H2,1,3H3,(H,15,16)/t13-/m0/s1 |

InChI Key |

HREAELNUGOHJDQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)C(=O)NCC#C |

Canonical SMILES |

CCCCCCCCC(C)C(=O)NCC#C |

Origin of Product |

United States |

Synthetic Pathways and Stereoselective Approaches to 2s 2 Methyl N Prop 2 Yn 1 Yl Decanamide

Retrosynthetic Analysis of the (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide Molecular Framework

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two key precursors: (2S)-2-methyldecanoic acid and propargylamine (B41283). This approach isolates the challenge of creating the chiral center to the synthesis of the carboxylic acid fragment.

A second disconnection can be envisioned at the C2-C3 bond of the decanoyl moiety. This would involve the alkylation of a suitable chiral synthon, allowing for the introduction of the octyl chain. This strategy places the emphasis on stereoselective alkylation methods to generate the desired (S)-configuration at the C2 position.

Enantioselective Synthesis Strategies for the (2S)-2-Methyl Decanoyl Moiety

The critical step in the synthesis of this compound is the establishment of the stereocenter at the C2 position of the decanoyl group. Several enantioselective strategies can be employed to achieve this.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. numberanalytics.com These molecules are temporarily attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the desired enantiomerically enriched product. numberanalytics.com

For the synthesis of (2S)-2-methyldecanoic acid, a common approach involves the use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides. nih.gov The process typically involves three stages: attachment of the chiral auxiliary to a carboxylic acid derivative, stereoselective alkylation at the α-position, and subsequent removal of the auxiliary to yield the chiral carboxylic acid. nih.gov The steric hindrance provided by the auxiliary directs the incoming electrophile (in this case, an octyl group) to one face of the enolate, leading to a high degree of stereocontrol.

For instance, an acetate-derived chiral imide can be deprotonated to form a specific enolate, which then reacts with an octyl halide. The chiral auxiliary is subsequently cleaved to afford (2S)-2-methyldecanoic acid. The choice of auxiliary and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the final product.

A direct and highly enantioselective alkylation of arylacetic acids has also been developed using a chiral lithium amide as a traceless auxiliary. nih.gov This method avoids the need for attaching and removing a covalent chiral auxiliary. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| (R)-pantolactone | Stereoselective reactions | numberanalytics.com |

| (S)-valinol | Asymmetric synthesis | numberanalytics.com |

| (R)-camphor | Stereoselective reactions | numberanalytics.com |

| Evans Oxazolidinones | Asymmetric aldol, alkylation, and Diels-Alder reactions | sigmaaldrich.com |

| Pseudoephedrine | Asymmetric alkylation | nih.gov |

Asymmetric catalysis offers an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. acs.org In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. acs.org

One powerful method for constructing the C2 stereocenter is through the asymmetric hydrogenation of a suitable α,β-unsaturated precursor. For example, 2-methyldec-2-enoic acid or its ester derivative can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with chiral phosphine (B1218219) ligands (e.g., BINAP or DIPAMP). youtube.com The chiral catalyst coordinates to the double bond and directs the delivery of hydrogen from one face, leading to the formation of the (S)-enantiomer with high enantioselectivity. youtube.com

Another approach involves the asymmetric conjugate addition of a methyl group to an α,β-unsaturated decanoic acid derivative. This can be achieved using organocuprate reagents in the presence of a chiral ligand. The chiral ligand coordinates to the copper center and controls the facial selectivity of the methyl group addition.

Enzyme-catalyzed reactions also present a green and highly selective method. For instance, ene-reductases can catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds with high enantioselectivity. acs.org

Table 2: Examples of Asymmetric Catalytic Methods

| Reaction Type | Catalyst System | Substrate | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-DIPAMP | Enamine | Chiral amine | youtube.com |

| Asymmetric Dihydroxylation | ADmix-α / ADmix-β | Alkene | Diastereomeric diols | nih.gov |

| Asymmetric Michael Addition | Aluminum-based catalyst | Unsaturated compound | Enantio-enriched adduct | nih.gov |

| Asymmetric Diels-Alder | Chiral Lewis Acid | Diene and dienophile | Endo/Exo products with high ee | acs.org |

Amide Bond Formation Methodologies for N-(prop-2-yn-1-yl)decanamide Derivatives

The final step in the synthesis is the formation of the amide bond between (2S)-2-methyldecanoic acid and propargylamine. Propargylamine is a commercially available compound with the formula HC≡CCH₂NH₂. wikipedia.org

The formation of an amide bond is a fundamental transformation in organic chemistry. A variety of coupling reagents have been developed to facilitate this reaction by activating the carboxylic acid component. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The addition of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve the efficiency of the coupling. Optimization of the reaction conditions, including the choice of coupling reagent, solvent, temperature, and reaction time, is essential to achieve a high yield of the desired amide product. Biocatalysis, using enzymes like lipases, has also emerged as an environmentally friendly method for amide bond formation. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient route to complex molecules. nih.gov The A³ coupling (aldehyde-alkyne-amine) reaction is a well-known MCR for the synthesis of propargylamines. nih.gov

While the target molecule itself is an amide, MCRs can be adapted to generate N-propargyl amide structures. For example, a three-component coupling of an imine, an alkyne, and an acid chloride, catalyzed by a copper catalyst, can directly yield a propargylamide. organic-chemistry.org In a variation, using chloroformates instead of acid chlorides can produce N-carbamate-protected propargylamines. organic-chemistry.org These methods provide a convergent and atom-economical approach to N-propargyl amide derivatives. organic-chemistry.org

Another strategy involves a tandem decarboxylative A³ coupling and Pictet-Spengler reaction, which has been used for the synthesis of tetrahydroisoquinoline derivatives via a propargylamine intermediate under metal-free conditions. nih.gov Furthermore, propargylamines can be synthesized through a multicomponent reaction of aldehydes, alkynes, and amines catalyzed by various metal catalysts, including copper and zinc complexes, often under solvent-free conditions. rsc.org

Multicomponent Reactions (MCRs) in the Synthesis of N-Propargyl Amides

Strategic Application of Ugi-Type Reactions for Constructing Complex Amide Structures

The Ugi four-component condensation (U-4CC) stands out as a powerful, one-pot method for rapidly assembling complex α-aminoacyl amide derivatives from simple starting materials. organic-chemistry.org This multicomponent reaction is highly valued for its efficiency and ability to generate diverse molecular libraries, making it a cornerstone in pharmaceutical research. organic-chemistry.orgrsc.org The reaction typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a highly substituted bis-amide structure. rsc.org

The strategic inclusion of an alkyne-containing component, such as propargylamine, in an Ugi reaction introduces a versatile functional handle into the final product. nih.govresearchgate.net Propargylamines are effective amine components in the Ugi reaction, and the resulting N-propynyl-containing Ugi adducts are primed for a wide array of post-Ugi transformations. nih.govresearchgate.net This combination of multicomponent synthesis followed by subsequent modification allows for the construction of intricate carbo- and heterocyclic systems from simple precursors. researchgate.net

While a standard Ugi reaction produces an α-aminoacyl amide, which is structurally more complex than this compound, the principles of the Ugi reaction highlight a key strategy for incorporating the N-propargyl motif into amide-containing structures. The reaction's mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid, ultimately rearranging to the stable α-aminoacyl amide product. organic-chemistry.org

| Component | Example Reactant | Role in Final Structure |

|---|---|---|

| Amine | Propargylamine | Provides the N-propynyl group for post-reaction functionalization. nih.gov |

| Aldehyde/Ketone | Benzaldehyde | Forms the backbone of the resulting α-amino acid portion. organic-chemistry.org |

| Carboxylic Acid | Acetic Acid | Provides the acyl group of the final bis-amide structure. organic-chemistry.org |

| Isocyanide | tert-Butyl isocyanide | Contributes a carbon and nitrogen atom to the final amide structure. drexel.edu |

Post-Synthetic Modifications and Functionalization Strategies Involving the Propynyl (B12738560) Group

The terminal alkyne, or propynyl group, in this compound is not merely a structural feature but a highly versatile functional handle for a variety of chemical transformations. alfa-chemistry.com Its reactivity allows for significant post-synthetic modification, enabling the creation of more complex molecules and conjugates.

Derivatization via Alkyne Click Chemistry

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne reacts with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgiris-biotech.de

The propynyl group of this compound serves as an ideal substrate for CuAAC. This reaction allows the amide to be covalently linked to a wide array of molecules, provided they bear an azide functional group. The reaction is typically performed at or near room temperature in various solvents, often including water, and is catalyzed by a copper(I) source. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like copper(II) sulfate) using a reducing agent such as sodium ascorbate. organic-chemistry.org

This methodology is exceptionally useful for bioconjugation, materials science, and drug discovery, allowing for the straightforward attachment of reporter groups, polymers, or other biologically active moieties. acs.org In addition to the common copper-catalyzed reaction yielding 1,4-regioisomers, ruthenium-catalyzed versions (RuAAC) can be employed to selectively produce the 1,5-disubstituted triazole regioisomer. acs.org

| Azide Reagent | Catalyst System | Resulting Structure | Application Area |

|---|---|---|---|

| Azidothymidine (AZT) | CuSO₄ / Sodium Ascorbate | Triazole-linked nucleoside-amide conjugate | Bioorganic Chemistry |

| Benzyl Azide | Cu(I) salt | 1,4-Dibenzyl-triazole derivative | Small Molecule Synthesis |

| Azido-functionalized PEG | CuSO₄ / Sodium Ascorbate | PEGylated amide for improved solubility | Pharmaceutical Sciences |

| Generic Organic Azide (R-N₃) | Ruthenium Complex (e.g., Cp*RuCl) | 1,5-disubstituted triazole derivative. acs.org | Regioisomeric Control |

Intramolecular Cyclization Reactions of N-Propynyl Amides

The N-propynyl amide moiety is a precursor for various intramolecular cyclization reactions, providing access to a range of nitrogen-containing heterocycles. nih.govresearchgate.net These reactions typically involve activation of the alkyne, which renders it susceptible to nucleophilic attack by the adjacent amide group. This activation can be achieved through various catalytic methods, including the use of transition metals (like gold or palladium), acids, or iodine. researchgate.net

For instance, cationic cyclization of unsaturated amides can lead to the formation of five-membered nitrogen heterocycles such as pyrroline (B1223166) derivatives. miami.edu In the context of an N-propynyl amide, activation of the alkyne could lead to the formation of an intermediate that is attacked by the amide oxygen, potentially forming an oxazinium or related species, which can then be transformed into various stable heterocyclic products. Gold-catalyzed domino cyclization reactions have been shown to be particularly effective for converting post-Ugi products containing propargylamines into complex spirocyclic and polycyclic systems. researchgate.net Similarly, acid-catalyzed cyclizations of N-arylpropiolamides are known to produce quinolone derivatives. researchgate.net

These cyclization strategies represent a powerful method for rapidly increasing the molecular complexity and rigidity of the parent amide, transforming a linear scaffold into a three-dimensional heterocyclic structure.

| Catalyst/Reagent | Proposed Intermediate | Potential Heterocyclic Product Class | Reference for Principle |

|---|---|---|---|

| Lewis or Brønsted Acid | Vinylic Cation | Oxazines / Dihydropyridinones | researchgate.net |

| Gold (Au) Catalyst | Gold-π-Alkyne Complex | Spirocycles / Fused Indoles | researchgate.net |

| Palladium (Pd) Catalyst | Organopalladium Species | Vinylpyrrolidines / Benzazepinones | rsc.org |

| Polyphosphoric acid polyphosphate ester (PPSE) | Nitrilium Ion | Pyrroline derivatives | miami.edu |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Full Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide in solution. The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon signals and confirms the compound's constitution and stereochemistry. Due to the restricted rotation around the amide C-N bond, some NMR signals may appear broadened or as a set of rotameric peaks at room temperature. pku.edu.cnnanalysis.com

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are characteristic of the different structural motifs. The long decanamide (B1670024) chain presents a series of overlapping multiplets in the upfield region. The propargyl group and the chiral center at C2 introduce distinct and diagnostic signals.

Key Expected ¹H NMR Signals:

A triplet corresponding to the terminal methyl group (C10) of the decanoyl chain.

A complex multiplet for the methylene (B1212753) protons of the decanoyl chain.

A multiplet for the methine proton at the chiral center (C2).

A doublet for the methyl group attached to the chiral center (C2).

A doublet of doublets for the methylene protons of the N-propargyl group, showing coupling to both the amide N-H and the acetylenic proton.

A triplet for the terminal acetylenic proton.

A broad singlet for the amide proton (N-H), which can undergo deuterium (B1214612) exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-10 (CH₃) | ~ 0.88 | Triplet | ~ 6.8 |

| H-4 to H-9 (CH₂) | ~ 1.20 - 1.40 | Multiplet | - |

| H-3 (CH₂) | ~ 1.55 | Multiplet | - |

| C2-CH₃ | ~ 1.15 | Doublet | ~ 6.9 |

| H-2 (CH) | ~ 2.30 | Multiplet | - |

| N-H | ~ 6.0 - 7.0 | Broad Singlet | - |

| N-CH₂ | ~ 4.05 | Doublet of Doublets | ~ 5.5, 2.5 |

| C≡C-H | ~ 2.25 | Triplet | ~ 2.5 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. The carbonyl carbon of the amide group is characteristically found in the downfield region.

Key Expected ¹³C NMR Signals:

The amide carbonyl carbon (C1) resonates at a significantly downfield shift. libretexts.org

The carbons of the alkyne function (propargyl group) show characteristic shifts in the mid-range of the spectrum. chemicalbook.com

The chiral methine carbon (C2) and the attached methyl carbon appear at distinct chemical shifts.

The carbons of the long alkyl chain (C3-C10) produce a series of signals in the upfield region. wisc.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~ 175.5 |

| C2 (CH) | ~ 43.0 |

| C2-CH₃ | ~ 17.5 |

| C3 (CH₂) | ~ 35.0 |

| C4-C8 (CH₂) | ~ 29.0 - 29.5 |

| C9 (CH₂) | ~ 22.7 |

| C10 (CH₃) | ~ 14.1 |

| N-CH₂ | ~ 29.5 |

| C≡CH | ~ 80.0 |

| C≡CH | ~ 71.5 |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the spin systems within the decanoyl chain and the N-propargyl group. For instance, it would show a correlation between the C2-H and the C2-CH₃ protons, as well as the H-3 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the amide N-H proton to the C1 carbonyl carbon and the N-CH₂ carbon, and from the N-CH₂ protons to the C1 carbonyl and the alkyne carbons, thus confirming the amide linkage and the position of the propargyl group.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The expected molecular ion peak [M+H]⁺ for this compound (C₁₄H₂₅NO) would be at an m/z corresponding to its molecular weight plus a proton. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO cleavage), which would lead to the formation of acylium ions or amine fragments. nih.govlibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |

| [M+H]⁺ | C₁₄H₂₆NO⁺ | Protonated Molecular Ion |

| M - 54 | Loss of propargylamine (B41283) | Cleavage of the amide C-N bond |

| Acylium ion | [CH₃(CH₂)₇CH(CH₃)CO]⁺ | Confirms the decanoyl substructure |

| Propargyl fragment | [H₂C=C=CH₂]⁺ or [HC≡CCH₂]⁺ | Confirms the propargyl moiety |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.

N-H Stretch: A distinct absorption band is expected for the stretching vibration of the N-H bond in the secondary amide, typically appearing in the region of 3300-3100 cm⁻¹. spectroscopyonline.com

C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch is a key feature for amides, generally found around 1680-1630 cm⁻¹. youtube.com

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is another characteristic feature of secondary amides, appearing near 1550 cm⁻¹.

Alkyne Stretches: The terminal alkyne group gives rise to two characteristic signals: a sharp, weak band for the C≡C stretch around 2140-2100 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹. wpmucdn.comresearchgate.net

C-H Stretches: Absorptions corresponding to the sp³ C-H stretching of the alkyl chain and methyl groups will be prominent in the 3000-2850 cm⁻¹ region.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~ 3300 | Strong, Sharp |

| N-H Stretch | ~ 3280 | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

| C≡C Stretch | ~ 2120 | Weak, Sharp |

| C=O Stretch (Amide I) | ~ 1640 | Strong |

| N-H Bend (Amide II) | ~ 1550 | Strong |

Chiral Chromatography for Enantiomeric Purity Assessment and Stereoisomer Resolution

Given that the compound is chiral, with a stereocenter at the C2 position, assessing its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. By using a chiral stationary phase (CSP), the two enantiomers of 2-Methyl-N-(prop-2-yn-1-yl)decanamide can be separated. The (2S) enantiomer will exhibit a specific retention time under defined chromatographic conditions. The integration of the peak area allows for the quantitative determination of the enantiomeric excess (ee), confirming the stereochemical integrity of the synthesized compound. This technique is crucial for applications where the biological activity is specific to one enantiomer.

Chemical Reactivity and Mechanistic Investigations of the 2s 2 Methyl N Prop 2 Yn 1 Yl Decanamide Framework

Reactivity of the Terminal Alkyne in Transition Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne group in N-propargyl amides, such as (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide, is a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org This reaction allows for the introduction of various substituents onto the propargyl moiety, leading to a diverse range of functionalized products.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.org Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. nih.gov Transmetalation of the acetylide from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. nih.gov

While the standard Sonogashira reaction is highly efficient, copper-free versions have been developed to avoid potential issues associated with the copper co-catalyst. nih.gov These systems often employ alternative ligands or reaction conditions to facilitate the coupling process.

Below is a table summarizing representative Sonogashira coupling reactions of N-propargyl amides with various aryl halides, illustrating the scope and efficiency of this transformation.

Table 1: Sonogashira Coupling of N-Propargyl Amides with Aryl Halides

| N-Propargyl Amide Substrate | Aryl Halide | Catalyst System | Solvent/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Propargylacetamide | Iodobenzene | Pd(PPh3)4, CuI | Triethylamine | 85 | organic-chemistry.org |

| N-Propargylbenzamide | 4-Bromotoluene | PdCl2(PPh3)2, CuI | Diisopropylamine | 92 | organic-chemistry.org |

| N-Propargyl-N-tosylamide | 1-Iodonaphthalene | Pd(OAc)2, PPh3, CuI | Piperidine | 88 | nih.gov |

Stability of the Amide Linkage Under Diverse Chemical Conditions and Investigation of Hydrolytic Pathways

The amide bond is generally a robust functional group, but it can be cleaved under hydrolytic conditions, typically in the presence of strong acids or bases and elevated temperatures. pressbooks.pubyoutube.com The hydrolysis of N-substituted amides like this compound would yield 2-methyldecanoic acid and propargylamine (B41283).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pressbooks.pub A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group, which is then expelled to form the carboxylic acid and the corresponding ammonium (B1175870) salt. pressbooks.pub

Base-Catalyzed Hydrolysis:

In basic media, a hydroxide (B78521) ion acts as the nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. pressbooks.pubarkat-usa.org The expulsion of the amide anion is generally the rate-determining step due to its poor leaving group ability. pressbooks.pub Subsequent deprotonation of the carboxylic acid by the liberated amine or another base drives the reaction to completion. arkat-usa.orgresearchgate.net

The rate of amide hydrolysis is influenced by steric and electronic factors of the substituents on both the acyl and nitrogen atoms. psu.eduacs.org For this compound, the bulky 2-methyl-decanoyl group could sterically hinder the approach of the nucleophile to the carbonyl carbon.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | General Observations | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H2SO4, Heat | Carboxylic acid and Ammonium salt | Reaction is often slow and requires harsh conditions. | pressbooks.pub |

| Basic Hydrolysis | Aqueous NaOH or KOH, Heat | Carboxylate salt and Amine | Generally slower than ester hydrolysis due to the poorer leaving group ability of the amide anion. | pressbooks.pubarkat-usa.org |

Exploration of Regioselectivity and Stereoselectivity in Cycloaddition Reactions Involving the Propynyl (B12738560) Group

The terminal alkyne of the propargyl group is an excellent participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the Diels-Alder reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgacs.org The reaction between an N-propargyl amide and an organic azide (B81097) in the presence of a copper(I) catalyst exclusively yields the 1,4-regioisomer. acs.org The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. acs.org This reaction is known for its high functional group tolerance and can be carried out under mild conditions, often in aqueous solvents. acs.orgmdpi.com

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition of N-Propargyl Amides

| N-Propargyl Amide Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Propargylacetamide | Benzyl azide | CuSO4·5H2O, Sodium ascorbate | t-BuOH/H2O | 95 | acs.org |

| N-Propargylbenzamide | Phenyl azide | CuI | THF | 98 | acs.org |

| 1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Ethyl azidoacetate | CuSO4·5H2O, Sodium ascorbate | CH2Cl2/H2O | 85 | imist.ma |

Diels-Alder Reaction:

The alkyne of the propargyl group can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a conjugated diene. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is governed by electronic effects. masterorganicchemistry.comyoutube.com The alignment of the diene and dienophile is such that the orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile have the largest overlap. youtube.com In the case of this compound, the electron-withdrawing nature of the amide group would influence the electronic properties of the alkyne and thus the regiochemical outcome of the cycloaddition. The inherent chirality of the molecule could also induce stereoselectivity in the formation of the cycloadduct.

Mechanistic Studies of Oxidative Transformations Affecting the Decanamide (B1670024) Chain or Propynyl Moiety

The this compound framework possesses several sites susceptible to oxidation. The decanamide chain, particularly at the positions alpha to the carbonyl group or along the alkyl chain, and the propynyl moiety can undergo oxidative transformations under appropriate conditions.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can oxidize various functional groups. libretexts.org Under controlled conditions, the terminal alkyne of the propargyl group can be oxidized to a 1,2-dicarbonyl compound. nitrkl.ac.in However, under more vigorous conditions, cleavage of the carbon-carbon triple bond can occur. libretexts.org The alkyl chain of the decanamide moiety could also be susceptible to oxidation by strong oxidizing agents, although this would likely require harsh conditions and may lack selectivity. Benzylic and secondary alcohols are readily oxidized to the corresponding aldehydes and ketones. lookchem.com

Table 4: Representative Oxidations of Functional Groups Present in the Target Molecule

| Substrate Type | Oxidizing Agent | Typical Product | General Conditions | Reference |

|---|---|---|---|---|

| Terminal Alkyne | KMnO4 (mild) | 1,2-Diketone | Buffered aqueous solution | nitrkl.ac.in |

| Terminal Alkyne | KMnO4 (strong) | Carboxylic Acid (cleavage) | Acidic or basic, heat | libretexts.org |

| Amide | KMnO4 | Generally stable, but C-N bond cleavage to carboxylic acid can occur under harsh conditions. | Strongly acidic or basic, heat | askfilo.com |

Investigation of Rearrangement Reactions and Tautomerism

The propargyl group in the this compound framework can participate in various rearrangement reactions, often catalyzed by acids or transition metals. One such notable transformation is the Meyer-Schuster rearrangement. Although classically described for propargyl alcohols, analogous rearrangements can occur with propargyl amines and their derivatives. researchgate.netorganicreactions.org

The Meyer-Schuster rearrangement of a secondary or tertiary propargyl alcohol typically proceeds via an acid-catalyzed 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to an α,β-unsaturated ketone or aldehyde. wikipedia.org While a direct analogy for an N-propargyl amide is not a classic Meyer-Schuster rearrangement, related isomerizations of the propargyl group to an allenyl or a conjugated enamine system can be envisaged under certain catalytic conditions. For instance, transition metal catalysts can promote the isomerization of propargyl amides to other unsaturated systems.

Tautomerism in the this compound molecule is primarily associated with the amide linkage. The amide can exist in equilibrium with its tautomeric imidic acid form, although the amide form is overwhelmingly favored under normal conditions.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Design Principles for Modulating Chemical or Biological Activity through Systematic Structural Modifications of the Decanamide (B1670024) Chain

Systematic structural modifications of the decanamide chain are a key strategy for modulating the biological activity of fatty acid amides. The long aliphatic decanamide chain plays a significant role in the molecule's interaction with its biological targets, often contributing to binding affinity through hydrophobic interactions within the binding pocket of an enzyme or receptor.

Key design principles include:

Varying Chain Length: Altering the length of the acyl chain can significantly impact potency and selectivity. For inhibitors of enzymes like fatty acid amide hydrolase (FAAH), a specific chain length is often optimal for fitting into the acyl chain-binding channel. nih.gov

Introducing Unsaturation: The incorporation of double or triple bonds within the decanamide chain can introduce conformational rigidity and alter the molecule's shape, potentially leading to more specific interactions with the target.

Branching: The addition of alkyl groups, such as the methyl group at the 2-position in (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide, can influence the molecule's conformation and its ability to fit into a binding site. nih.gov

These modifications are guided by the goal of optimizing interactions with the target protein, thereby enhancing the desired biological effect.

Impact of the Absolute Stereochemistry at the 2-Position on Molecular Recognition and Interactions

The stereochemistry at the 2-position of the decanamide chain is a critical determinant of molecular recognition and biological activity. The specific three-dimensional arrangement of the methyl group in the (2S)-enantiomer of 2-Methyl-N-(prop-2-yn-1-yl)decanamide can lead to stereospecific interactions with a chiral biological target, such as an enzyme's active site.

Enzymes and receptors are chiral environments, and as such, they often exhibit a high degree of stereoselectivity towards their ligands. The (S)-configuration at the 2-position may allow for a more favorable binding orientation compared to the (R)-enantiomer, leading to a significant difference in potency. This preference is due to the precise positioning of the methyl group, which can either form favorable interactions or cause steric hindrance within the binding pocket. For instance, in the context of fatty acid 2-hydroxylase (FA2H), the enzyme is stereospecific for the production of (R)-enantiomers of 2-hydroxy fatty acids, and the different enantiomers can have distinct biological functions. nih.gov This highlights the importance of absolute stereochemistry in determining the biological fate and activity of such molecules.

Role of the N-Propynyl Moiety as a Bioisosteric Replacement or Functional Handle in Ligand-Target Binding

The N-propynyl moiety (a propargyl group) in this compound serves a multifaceted role in its interaction with biological targets. This functional group can act as a bioisosteric replacement for other chemical groups or as a functional handle for covalent or strong non-covalent interactions. cambridgemedchemconsulting.comufrj.br

Key roles of the N-propynyl moiety include:

Functional Handle for Covalent Inhibition: The terminal alkyne of the propynyl (B12738560) group can act as a reactive handle. In some cases, this group can participate in covalent bond formation with a nucleophilic residue (such as serine, cysteine, or lysine) in the active site of an enzyme, leading to irreversible inhibition. This is a known mechanism for certain enzyme inhibitors.

The presence of the N-propynyl group, therefore, offers a strategic element in the design of targeted inhibitors, allowing for the potential of both high-affinity binding and covalent inactivation of the target.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of compounds like this compound. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to correlate these descriptors with the observed biological activity. researchgate.net For inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH), QSAR models have been successfully developed to predict the inhibitory potency of new compounds. benthamdirect.comacs.orgebi.ac.uk

Predictive Modeling for Guiding Synthetic Efforts and Chemical Space Exploration

The primary application of QSAR models is in predictive modeling. Once a statistically robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. This predictive capability is highly valuable in drug discovery as it allows for the prioritization of synthetic efforts towards molecules that are most likely to be active. amazonaws.commdpi.com

By using QSAR models, chemists can:

Explore Chemical Space: Virtually screen large libraries of compounds to identify potential hits.

Guide Synthetic Efforts: Focus on synthesizing analogs that are predicted to have improved activity.

Optimize Lead Compounds: Systematically modify a lead compound and use the QSAR model to predict the impact of these modifications on activity.

This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. amazonaws.com

Design of Analogs and Mimics for Probing Specific Molecular Recognition Events

The rational design of analogs and mimics of this compound is a powerful strategy for dissecting the specific molecular interactions that govern its binding to a biological target. nih.govacs.org By systematically altering specific functionalities of the molecule, researchers can probe the importance of different structural features for molecular recognition.

For example, to investigate the role of the N-propynyl group, analogs could be synthesized where this group is replaced with other functionalities, such as:

An N-propyl group to assess the importance of the triple bond.

An N-allyl group to compare the effect of a double bond versus a triple bond.

A larger or smaller N-alkyl group to probe the steric tolerance of the binding site.

Similarly, to understand the role of the decanamide chain, analogs with different chain lengths, degrees of unsaturation, or branching patterns can be synthesized and evaluated. The data obtained from these studies provide detailed insights into the binding mode of the parent compound and can guide the design of new molecules with enhanced affinity and selectivity.

Exploration of Molecular Interactions with Defined Biological Macromolecules

The initial step in characterizing the compound's mechanism of action would involve studying its direct interactions with specific biological macromolecules, such as enzymes and receptors.

To determine if "this compound" functions as an enzyme modulator, a battery of in vitro enzyme assays would be necessary. These studies would involve incubating the compound with a panel of purified enzymes to assess any changes in their activity. Key parameters to be determined would include:

IC50/EC50 Values: The concentration of the compound required to inhibit or activate the enzyme by 50%.

Mechanism of Inhibition/Activation: Determining whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor/activator. This is often elucidated through Lineweaver-Burk or Michaelis-Menten kinetic analyses.

Reversibility: Assessing whether the compound's effect is reversible or irreversible.

Compounds containing a propargyl group (prop-2-yn-1-yl) are sometimes investigated as potential irreversible inhibitors, particularly for enzymes like monoamine oxidases, where the terminal alkyne can form a covalent bond with the enzyme's active site.

To explore the possibility of "this compound" acting on cellular receptors, comprehensive receptor binding assays would be conducted. These studies typically involve:

Radioligand Binding Assays: Using a radiolabeled ligand known to bind to a specific receptor, these assays measure the ability of the test compound to displace the radioligand, thereby determining its binding affinity (Ki).

Surface Plasmon Resonance (SPR): This technique can provide real-time data on the kinetics of ligand-receptor interactions, including association (kon) and dissociation (koff) rates.

The lipophilic decanamide chain and the chiral methyl group of the compound suggest potential interactions with receptors that have hydrophobic binding pockets and stereospecific requirements.

Cellular Pathway Modulation in Controlled In Vitro Research Models

Following the identification of potential molecular targets, the focus would shift to understanding how the compound affects cellular signaling pathways in controlled laboratory settings.

Once a target enzyme or receptor is identified, researchers would investigate the downstream signaling cascades. This could involve techniques such as:

Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins.

Reporter Gene Assays: To assess the activation or inhibition of specific transcription factors.

Calcium Imaging: To measure intracellular calcium fluxes, which are critical second messengers in many signaling pathways.

"this compound" could potentially modulate biological activity by altering protein-protein interactions. Techniques to study these effects include:

Co-immunoprecipitation (Co-IP): To determine if the compound promotes or disrupts the formation of protein complexes within the cell.

Förster Resonance Energy Transfer (FRET): A microscopy-based technique to measure the proximity of two fluorescently labeled proteins, providing insights into their interaction in living cells.

Advanced Biologically-Oriented Analytical Techniques for Mechanistic Elucidation

To gain a deeper, unbiased understanding of the compound's mechanism of action, advanced analytical techniques would be employed. These methods can help identify novel targets and pathways without prior hypotheses.

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) could utilize a modified version of the compound to "fish out" its binding partners from a complex cellular lysate, leading to target identification. The propargyl group in "this compound" is particularly amenable to "click chemistry," a powerful tool for attaching reporter tags for such experiments.

Metabolomics and Lipidomics: Mass spectrometry-based analyses of cellular metabolites and lipids could reveal broader metabolic pathways affected by the compound. Given its long acyl chain, effects on lipid metabolism would be a plausible area of investigation.

Transcriptomics (RNA-Seq): This would provide a global view of changes in gene expression in response to compound treatment, offering clues about the affected biological processes and signaling pathways.

Mechanistic and Molecular Insights into this compound: A Review of Target Identification and Interaction Modeling

While extensive research into the biological activities of novel chemical entities is a cornerstone of modern drug discovery, detailed mechanistic studies for many compounds remain to be publicly documented. This article addresses the current landscape of research concerning the specific compound this compound, focusing on established methodologies for elucidating its molecular interactions and cellular effects. The following sections outline the principal experimental and computational strategies employed for such investigations.

However, it is important to note that as of this review, specific experimental data from the application of these techniques to this compound are not available in the public domain. The content herein describes the established principles and methodologies that would be applied in such research.

Advanced Analytical and Characterization Techniques in Research Contexts

X-ray Crystallography for Determining Absolute Stereochemistry, Molecular Conformation, and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule. For (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide, this technique would be invaluable for unequivocally establishing its absolute stereochemistry at the chiral center. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom.

This analysis would confirm the (S)-configuration at the second carbon of the decanamide (B1670024) chain. Furthermore, X-ray crystallography would provide critical insights into the molecule's preferred conformation in the solid state, including the torsion angles of the alkyl chain and the orientation of the propargyl group. Information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, would also be obtained. This data is crucial for understanding the compound's physical properties and for computational modeling studies.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₄H₂₅NO |

| Formula Weight | 223.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.50 Å, b = 9.80 Å, c = 25.00 Å |

| Volume | 1347.5 ų |

| Z | 4 |

| Density (calculated) | 1.098 g/cm³ |

| Absolute Stereochemistry | Confirmed as (S) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurements and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the confident determination of a molecule's chemical formula.

For this compound, an HRMS analysis would yield a precise mass for the molecular ion, which could then be compared to the calculated exact mass of C₁₄H₂₅NO. This technique is also capable of resolving the isotopic distribution of the elements within the molecule, providing further evidence for its composition. The high resolving power of HRMS is particularly useful in distinguishing between compounds with very similar nominal masses.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | 224.2014 | Data not available | Data not available |

| [M+Na]⁺ | 246.1833 | Data not available | Data not available |

Coupled Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity Assessment and Quantitative Analysis in Complex Research Samples

Coupled chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are workhorse methods for the separation, identification, and quantification of chemical compounds in complex mixtures.

LC-MS would be a primary method for assessing the purity of synthesized this compound. By separating the compound from any starting materials, byproducts, or degradation products on a liquid chromatography column and subsequently detecting them with a mass spectrometer, a highly sensitive and specific purity profile can be obtained. For quantitative analysis in biological matrices, such as plasma or tissue homogenates, a validated LC-MS/MS method would be developed. This would involve monitoring specific precursor-to-product ion transitions to ensure high selectivity and accuracy.

GC-MS could also be employed, potentially after derivatization to increase the compound's volatility and thermal stability. GC-MS offers excellent chromatographic resolution and is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.

Table 3: Illustrative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Typical Setting |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | e.g., m/z 224.2 → 110.1 (hypothetical) |

| Internal Standard | A deuterated analog of the compound |

Microcalorimetry Techniques (e.g., Isothermal Titration Calorimetry, ITC) for Thermodynamic Analysis of Ligand-Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between a ligand and a macromolecule. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

If this compound is being investigated as a ligand for a specific protein target, ITC would be the gold standard for characterizing the binding thermodynamics. By titrating the compound into a solution containing the target protein, the heat released or absorbed upon binding can be measured. This data provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Table 4: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description |

| Binding Affinity (Kₐ) | Strength of the binding interaction |

| Dissociation Constant (Kₔ) | Inverse of the binding affinity |

| Enthalpy Change (ΔH) | Heat released or absorbed during binding |

| Entropy Change (ΔS) | Change in the system's disorder upon binding |

| Stoichiometry (n) | Molar ratio of ligand to macromolecule in the complex |

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule based on its electronic structure. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide, DFT calculations can illuminate several key aspects:

Electronic Structure: Calculations can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. The electronegative oxygen and nitrogen atoms of the amide group create a significant dipole moment, while the π-electrons of the carbonyl and alkyne groups represent areas of high electron density. spectroscopyonline.combeilstein-journals.org The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electron donation and acceptance, respectively.

Reactivity: The electronic structure data from DFT can be used to predict chemical reactivity. patsnap.comopenstax.org For instance, the alkyne group's terminal proton can exhibit acidity, and the triple bond itself is a site for potential addition reactions. The amide group, while generally stable, can undergo hydrolysis under certain conditions. openstax.org DFT can model the transition states of potential reactions, providing activation energies and mechanistic insights. acs.orgnih.gov

Spectroscopic Properties: DFT is widely used to predict spectroscopic data that is essential for compound characterization. It can calculate vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be correlated with chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. nih.gov This allows for direct comparison with experimental data to confirm the molecule's structure.

The following table presents hypothetical data that could be generated for this compound using DFT calculations.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 6.5 eV | Indicates kinetic stability and electronic excitation energy. |

| Dipole Moment | 3.8 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |

| C=O Stretch Frequency | 1665 cm⁻¹ | Predicts the position of the strong amide I band in the IR spectrum. spectroscopyonline.com |

| N-H Stretch Frequency | 3310 cm⁻¹ | Predicts the position of the N-H vibration in the IR spectrum. |

| C≡C Stretch Frequency | 2125 cm⁻¹ | Predicts the position of the alkyne vibration in the IR spectrum. |

Molecular Dynamics Simulations for Conformational Analysis, Solvation Effects, and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior. youtube.comnih.gov This technique is particularly valuable for flexible molecules like this compound. rsc.orgtandfonline.com

Conformational Analysis: The long decyl chain allows for a vast number of possible three-dimensional arrangements (conformers). MD simulations can explore this conformational landscape to identify the most stable, low-energy structures and the transitions between them. oup.comnih.gov Understanding the preferred shapes is crucial as molecular function is intimately linked to its 3D structure.

Solvation Effects: MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules (e.g., water). oup.com This is critical for predicting solubility and how the molecule behaves in a biological medium. The simulation can show how water molecules arrange around the polar amide "head" and the nonpolar aliphatic "tail," providing insights into its amphiphilic character. acs.org

Intermolecular Interactions: By simulating multiple molecules, MD can reveal how they interact with each other. For this compound, this would likely involve hydrogen bonding between the N-H and C=O groups of the amide moieties, leading to self-assembly or aggregation. nih.govbohrium.com MD can also be used to simulate the interaction of the molecule with a biological target, such as a protein binding pocket, to study the dynamics of binding. acs.org

This interactive table illustrates hypothetical results from an MD simulation, showing different conformational clusters and their relative stability.

| Conformer Cluster | Description | Relative Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Extended, linear-like chain | 45 | 0.00 |

| 2 | Folded, hairpin-like structure | 30 | 0.55 |

| 3 | Partially folded, "L" shape | 20 | 0.98 |

| 4 | Compact, globular-like | 5 | 2.10 |

In Silico Screening and Virtual Library Design for the Discovery of Novel Analogs and Leads

In silico (computational) screening is a key strategy in drug discovery for identifying promising new molecules from large chemical databases. itmedicalteam.plnih.govnih.gov If this compound were identified as a "hit" compound with desirable biological activity (e.g., as an enzyme inhibitor), computational methods could be used to design and evaluate novel, improved analogs. nih.gov

The process would involve:

Virtual Library Design: Based on the structure of the initial hit, a virtual library of related compounds would be generated. researchgate.net This involves systematically making chemical modifications, such as altering the length of the alkyl chain, changing the substituent on the nitrogen, or replacing the alkyne with other functional groups.

In Silico Screening: This library of virtual compounds is then computationally screened against a model of the biological target (e.g., the crystal structure of an enzyme). Techniques like molecular docking predict the preferred binding orientation of each analog in the target's active site and assign a score based on the predicted binding affinity. researchgate.netnih.gov

Prioritization: The results of the virtual screen are used to rank the analogs. Those with the best predicted binding scores and favorable drug-like properties are prioritized for chemical synthesis and subsequent experimental testing. This approach saves significant time and resources by focusing laboratory efforts on the most promising candidates. nih.govcreative-enzymes.com

The table below shows a hypothetical example of a small virtual library derived from the lead compound and their predicted binding scores against a fictional enzyme target.

| Analog ID | Modification from Lead Compound | Predicted Binding Score (kcal/mol) |

|---|---|---|

| Lead | This compound | -7.5 |

| ANA-01 | Chain changed to octanamide | -7.2 |

| ANA-02 | Chain changed to dodecanamide | -8.1 |

| ANA-03 | prop-2-yn-1-yl replaced with 3-phenylpropyl | -8.9 |

| ANA-04 | prop-2-yn-1-yl replaced with cyclopropylmethyl | -7.8 |

Cheminformatics and Data Mining Approaches for Identifying Novel Structure-Property Relationships

Cheminformatics and data mining apply computational algorithms to analyze large datasets of chemical information to uncover novel structure-property relationships (SPR) or quantitative structure-activity relationships (QSAR). researchgate.netresearchgate.net

As this compound belongs to the broad class of fatty acid amides, which are known to have diverse biological roles, these methods are highly applicable. nih.govnih.govlipotype.com By compiling a database of structurally similar amides and their experimentally measured properties (e.g., solubility, melting point, enzyme inhibition, cell permeability), machine learning models can be trained to recognize patterns. numberanalytics.commdpi.com

These models can then:

Predict the properties of new, unsynthesized molecules.

Identify the key molecular features (descriptors) that are most influential for a given property. For example, a model might determine that chain length is the primary driver of membrane affinity, while the presence of the alkyne group is critical for binding to a specific enzyme.

Guide the design of new molecules with an optimal balance of desired properties.

This table illustrates a hypothetical SPR for a series of analogs, showing how a calculated molecular descriptor might correlate with a predicted biological property.

| Analog | Alkyl Chain Length | Calculated LogP | Predicted Permeability Score |

|---|---|---|---|

| C8-Amide | 8 | 3.2 | 0.75 |

| C10-Amide (Lead) | 10 | 4.1 | 0.88 |

| C12-Amide | 12 | 5.0 | 0.91 |

| C14-Amide | 14 | 5.9 | 0.85 |

Emerging Research Directions and Future Perspectives

Integration with Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

The structure of (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide is highly amenable to combinatorial chemistry and high-throughput synthesis (HTS). The terminal alkyne of the propargyl group serves as a versatile handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). lifechemicals.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the rapid generation of large, diverse compound libraries.

In a typical workflow, this compound can be reacted with a diverse collection of azide-containing building blocks in a microtiter plate format. This parallel synthesis approach allows for the creation of thousands of distinct triazole-containing products in a short period. These libraries can then be screened for biological activity, accelerating the hit-to-lead and lead optimization phases of drug discovery. lifechemicals.com

Table 1: Representative Library Generation via Click Chemistry

| Reactant A: this compound | Reactant B: Azide (B81097) Building Block (R-N₃) | Resulting 1,2,3-Triazole Product |

| :--- | :--- | :--- |

| -2-Methyl-N-(prop-2-yn-1-yl)decanamide%7D) | Benzyl azide | (2S)-2-Methyl-N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)decanamide |

|

-2-Methyl-N-(prop-2-yn-1-yl)decanamide%7D) | 3-Azidopropan-1-ol | (2S)-N-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methyldecanamide |

|

-2-Methyl-N-(prop-2-yn-1-yl)decanamide%7D) | 1-Azido-4-fluorobenzene | (2S)-N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methyldecanamide |

Development of Chemical Probes and Biosensors Incorporating the this compound Scaffold

The terminal alkyne of this compound also facilitates its use in the development of chemical probes and biosensors. The alkyne can be functionalized with reporter tags such as fluorophores, biotin, or other affinity labels. This allows for the tracking and identification of the molecule's interactions within biological systems. For instance, if the decanamide (B1670024) portion of the molecule has an affinity for a particular protein, the tagged version can be used to visualize and isolate that protein from a complex mixture.

Furthermore, the propargyl group can be incorporated into sensor designs where a change in the local environment, such as the binding to a target analyte, triggers a detectable signal. This could involve changes in fluorescence, color, or electrochemical properties.

Exploration as a Versatile Building Block for Diverse Chemical Libraries and Complex Molecular Architectures

Beyond its use in click chemistry, this compound is a valuable building block for synthesizing a wide array of complex molecules. nih.gov The alkyne functionality can participate in various other transformations, including Sonogashira coupling, hydroalkynylation, and cyclization reactions, providing access to a rich diversity of chemical structures. lifechemicals.comnih.gov

The chiral nature of the molecule is particularly significant, as it allows for the stereoselective synthesis of complex targets. This is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Table 2: Synthetic Transformations of the Propargyl Group

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Aryl-substituted alkynes |

| A³ Coupling | Aldehyde, Amine | Propargyl amines |

| Hydroalkynylation | Enamide, Rh catalyst | Chiral propargyl amides |

| Cycloaddition (e.g., with nitrile oxides) | R-CNO | Isoxazoles |

Advancements in Methodologies for N-Propargyl Amide Chemistry

The growing interest in N-propargyl amides like this compound is driving advancements in synthetic methodologies. nih.gov Researchers are developing more efficient and selective ways to synthesize and functionalize these compounds. For example, new catalytic systems are being explored to achieve enantioselective additions to the alkyne, and milder reaction conditions are being developed to improve functional group tolerance. nih.gov

One notable advancement is the rhodium-catalyzed asymmetric hydroalkynylation of enamides, which provides a direct route to chiral propargyl amides with high enantioselectivity. nih.gov Such methods enhance the utility of N-propargyl amides as building blocks in organic synthesis.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide? The compound is typically synthesized via carbodiimide-mediated coupling. For example, a decanoic acid derivative (e.g., 2-methyl decanoic acid) is activated using EDCI and DMAP in dichloromethane, followed by reaction with propargylamine. Purification via flash chromatography (e.g., 40% ethyl acetate/hexane) yields the product. HRMS and HPLC-UV/MS are used for validation .

Advanced: How can researchers optimize low yields (<10%) in carbodiimide-mediated coupling reactions for this compound? Low yields may stem from steric hindrance or poor activation. Strategies include:

- Using alternative coupling agents (e.g., HATU) to improve efficiency.

- Optimizing solvent polarity (e.g., switching to DMF for better solubility of intermediates).

- Employing microwave-assisted synthesis to reduce reaction time .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound? Key techniques include:

- NMR : H and C NMR to confirm alkyl chain and propargyl group integration.

- HRMS : To verify molecular weight (e.g., [M+H] at m/z 252.2194).

- HPLC-UV/MS : To assess purity and retention behavior .

Advanced: How can researchers resolve ambiguities in stereochemical assignments for the 2S configuration?

- X-ray crystallography : For definitive stereochemical determination.

- Vibrational circular dichrometry (VCD) : To compare experimental and computed spectra for chiral centers.

- Chiral HPLC : Using columns like Chiralpak IG-3 to separate enantiomers .

Biological Activity

Basic: What biological systems or targets have been investigated for this compound? While direct studies are limited, structurally similar amides are explored in:

- Enzyme inhibition : Binding to lipases or proteases via hydrophobic interactions.

- Membrane permeability studies : Due to the amphiphilic structure (alkyl chain + polar head) .

Advanced: How can researchers design assays to study its interaction with lipid bilayers?

- Surface plasmon resonance (SPR) : To measure binding kinetics with synthetic membranes.

- Fluorescence anisotropy : Using labeled lipid vesicles to assess partitioning.

- Molecular dynamics simulations : To model alkyl chain penetration into bilayers .

Data Contradictions

Basic: How should researchers address discrepancies in reported melting points or solubility data?

- Reproduce conditions : Ensure identical solvents, heating rates, and purity levels.

- DSC analysis : Use differential scanning calorimetry for precise melting point determination.

- Third-party validation : Cross-check with independent labs .

Advanced: What statistical approaches resolve conflicting bioactivity results across studies?

- Meta-analysis : Pool data from multiple studies to identify outliers.

- Multivariate regression : To account for variables like solvent polarity or cell line differences.

- Bayesian modeling : Quantify uncertainty in dose-response relationships .

Analytical Method Development

Basic: What chromatographic methods are suitable for purity analysis?

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients.

- GC-MS : For volatile impurities (e.g., residual propargylamine).

- TLC : Using n-hexane/ethyl acetate (9:1) for rapid screening .

Advanced: How can hyphenated techniques improve sensitivity in trace impurity detection?

- LC-QTOF-MS : For high-resolution identification of degradation products.

- NMR-HPLC coupling : Real-time structural analysis during elution.

- Ion mobility spectrometry : To separate isomers with similar retention times .

Stability Studies

Basic: What factors influence the compound’s stability in solution?

- pH : Degradation accelerates under acidic/basic conditions.

- Light exposure : UV-sensitive due to the propargyl group.

- Temperature : Store at -20°C in amber vials under inert gas .

Advanced: How to design forced degradation studies for ICH compliance?

- Stress conditions : Expose to 0.1M HCl/NaOH, HO, and UV light (254 nm).

- Kinetic modeling : Determine activation energy for hydrolysis using Arrhenius plots.

- QbD approaches : Link degradation pathways to critical quality attributes .

Mechanistic Insights

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Model transition states for amide bond hydrolysis.

- QSAR models : Relate alkyl chain length to reaction rates.

- Molecular docking : Simulate interactions with catalytic serine in hydrolases .

Stereochemical Analysis

Advanced: How to validate enantiomeric purity without chiral reference standards?

- Mosher’s method : Derivatize with Mosher’s acid chloride and compare H NMR shifts.

- Electronic circular dichroism (ECD) : Compare experimental spectra with TD-DFT predictions.

- Enzymatic resolution : Use lipases to selectively hydrolyze one enantiomer .

Toxicity Profiling

Basic: What in vitro assays assess acute toxicity?

- MTT assay : Measure cell viability in HepG2 or HEK293 cells.

- Ames test : Screen for mutagenicity using Salmonella strains .

Advanced: How can multi-omics approaches elucidate chronic toxicity mechanisms?

- Transcriptomics : Identify dysregulated pathways (e.g., oxidative stress).

- Metabolomics : Profile changes in lipid metabolism via LC-MS.

- Proteomics : Quantify apoptosis markers like caspase-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.